molecular formula C17H35N5O5 B1201068 Sporaricin A CAS No. 68743-79-3

Sporaricin A

Cat. No.: B1201068
CAS No.: 68743-79-3
M. Wt: 389.5 g/mol
InChI Key: VMUGJEXITMIYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sporaricin A is a broad-spectrum aminoglycoside antibiotic complex first isolated from Saccharopolyspora hirsuta subsp. kobensis . It belongs to a class of antibiotics characterized by a cyclohexane ring substituted with amino and hydroxyl groups, which are critical for its bactericidal activity. This compound exhibits potent activity against Gram-negative and Gram-positive bacteria by binding to the 30S ribosomal subunit, disrupting protein synthesis . Its structure includes a unique 3-methoxy group and a hydroxylated cyclohexane core, distinguishing it from other aminoglycosides like streptomycin or gentamicin. Recent synthetic efforts have focused on fluorinated derivatives to enhance efficacy and reduce toxicity, yielding analogs such as 3-fluoro-3-demethoxy this compound (17) and difluorinated this compound (18) .

Properties

CAS No.

68743-79-3

Molecular Formula

C17H35N5O5

Molecular Weight

389.5 g/mol

IUPAC Name

2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide

InChI

InChI=1S/C17H35N5O5/c1-8(19)11-5-4-9(20)17(26-11)27-16-10(21)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h8-12,14-17,24H,4-7,18-21H2,1-3H3

InChI Key

VMUGJEXITMIYRW-UHFFFAOYSA-N

SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N)N

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N)N

Other CAS No.

71697-11-5

Synonyms

KA 6606
sporaricin A
sporaricin B
sporaricin E
sporaricins

Origin of Product

United States

Comparison with Similar Compounds

Sporaricin A shares structural and functional similarities with other aminoglycosides and polyamine-containing antibiotics. Below is a detailed analysis of its key analogs and related compounds:

Fluorinated this compound Analogs

Modifications at the C-3 position of this compound have been explored to improve pharmacological properties. Key findings from fluorinated derivatives include:

Compound Structural Modification Antibacterial Activity Toxicity (Mouse LD₅₀)
This compound (9) Native structure (3-methoxy) Moderate 120 mg/kg
3-Fluoro-3-demethoxy (17) C-3 methoxy → fluorine High 150 mg/kg
3-Fluoro-demethoxy (16) C-3 hydroxyl → fluorine Low 140 mg/kg
Difluoro (18) C-3 hydroxyl → difluorinated Very low 60 mg/kg
  • Activity Insights : Fluorination at C-3 (compound 17) enhances antibacterial potency, likely due to increased electronegativity improving ribosomal binding . The difluorinated analog (18) shows reduced activity, possibly due to steric hindrance.
  • Toxicity : Fluorination generally reduces toxicity, except for 18, which exhibits doubled toxicity compared to this compound .
Glysperin Antibiotics

Glysperins (A, B, C) are structurally related to this compound, featuring a polyamine backbone and sugar moieties. Key differences include:

  • Glysperin A: Contains a novel 6-deoxy-D-xylose-6-ene-5-ketose sugar and L-alanine-polyhydroxybenzoate group .
  • Glysperin B : Substitutes the terminal polyamine with spermidine, reducing its spectrum compared to this compound .
  • Glysperin C : Replaces the exotic sugar with D-glucose, diminishing activity against resistant strains .

Functional Comparison :

  • Mechanism : Both this compound and Glysperins target ribosomal function but differ in sugar-mediated cellular uptake.
  • Resistance Profile : this compound’s 3-methoxy group confers resistance to enzymatic deactivation by bacterial acetyltransferases, whereas Glysperins are more susceptible .
LL-BM 123β Antibiotics

These glycosylated cinnamoyl-spermidine antibiotics share a polyamine core with this compound but lack the cyclohexane ring.

Q & A

Q. How can researchers ensure ethical sourcing of natural samples for this compound isolation?

  • Methodological Answer: Adhere to the Nagoya Protocol for access and benefit-sharing (ABS). Obtain permits for bioprospecting in protected areas and document chain-of-custody for all specimens .

Q. What guidelines ensure reproducibility in this compound research across labs?

  • Methodological Answer: Follow the ARRIVE 2.0 checklist for in vivo studies and MIAME standards for omics data. Deposit raw spectra (NMR, MS) in public repositories (e.g., GNPS) and publish synthetic procedures in machine-readable formats (e.g., Chemotion) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.